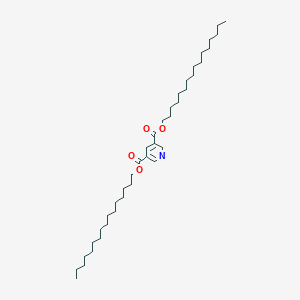![molecular formula C26H14F6N2 B15167700 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-46-0](/img/structure/B15167700.png)
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline is a compound that features prominently in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques like crystallization and chromatography ensures the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various catalysts depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Applications De Recherche Scientifique
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The presence of trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzylamine
Uniqueness
What sets 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline apart from similar compounds is its unique combination of the phenanthroline core with trifluoromethyl groups. This structure imparts enhanced stability, reactivity, and specificity, making it particularly valuable in applications where these properties are critical .
Propriétés
Numéro CAS |
647375-46-0 |
|---|---|
Formule moléculaire |
C26H14F6N2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
3,8-bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)21-7-3-15(4-8-21)19-11-17-1-2-18-12-20(14-34-24(18)23(17)33-13-19)16-5-9-22(10-6-16)26(30,31)32/h1-14H |
Clé InChI |
UCRATMNLEJHHRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)


![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)

![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
